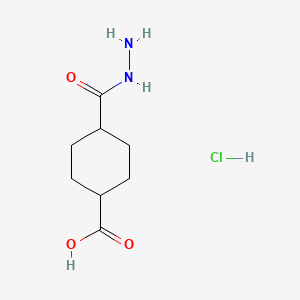

Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans

Descripción

This compound is a cyclohexane derivative featuring a hydrazinecarbonyl (-CONHNH₂) substituent at the trans-1,4 positions of the ring, with a carboxylic acid group and hydrochloride salt. The hydrazine moiety introduces unique reactivity, enabling applications in medicinal chemistry (e.g., as a building block for hydrazide-based inhibitors) or materials science. Its trans configuration ensures stereochemical rigidity, which may enhance binding specificity in biological systems compared to cis isomers .

Propiedades

IUPAC Name |

4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c9-10-7(11)5-1-3-6(4-2-5)8(12)13;/h5-6H,1-4,9H2,(H,10,11)(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZXYDQAXRPTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)NN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans, typically involves the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear aliphatic compounds.

Introduction of Functional Groups: The hydrazinecarbonyl and carboxylic acid groups are introduced through specific reactions. For instance, the hydrazinecarbonyl group can be added via hydrazinolysis, while the carboxylic acid group can be introduced through oxidation reactions.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the hydrazinecarbonyl group to other functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of hydrazinecarboxylic acids exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that compounds similar to rac-(1R,4R)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of enzymes that are critical for cancer cell proliferation. For example, some studies have suggested that hydrazine derivatives can inhibit the activity of certain kinases involved in cell cycle regulation, thereby preventing the progression of cancer cells.

Neurological Applications

Neuroprotective Properties

Recent research has indicated that rac-(1R,4R)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role in neuronal degeneration.

Case Studies

A notable case study involved the administration of hydrazine derivatives in animal models of neurodegenerative diseases, which resulted in improved cognitive functions and reduced markers of oxidative stress in the brain. These findings suggest potential therapeutic uses for this compound in treating or preventing neurodegenerative disorders.

Synthesis and Chemical Reactions

Synthetic Intermediates

The compound serves as an important synthetic intermediate in the preparation of various pharmaceuticals. Its unique structural features allow it to participate in a range of chemical reactions, including cyclization and nucleophilic substitution reactions. This versatility makes it valuable in the synthesis of more complex organic molecules.

| Reaction Type | Description | Outcome |

|---|---|---|

| Cyclization | Forms cyclic compounds through intramolecular reactions | Increased molecular complexity |

| Nucleophilic Substitution | Reacts with electrophiles to form new carbon bonds | Synthesis of diverse pharmaceutical agents |

Agricultural Chemistry

Pesticidal Properties

Emerging studies suggest that rac-(1R,4R)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid may also exhibit pesticidal properties. Laboratory tests have shown efficacy against certain pests, indicating potential applications in agricultural chemistry for developing new pesticides or herbicides.

Mecanismo De Acción

The mechanism of action of Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans, involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis (e.g., via Fmoc-protected intermediates ) is more complex than that of isopropyl or Tranexamic acid analogs due to hydrazine handling requirements.

- Biological Relevance : Hydrazinecarbonyl groups may confer unique inhibition properties against metalloenzymes (e.g., urease) compared to amide or carboxylic acid analogs .

- Thermodynamic Stability : Trans-cyclohexane derivatives generally exhibit higher melting points (e.g., >165°C for dicarboxylic acids ) than cis isomers, enhancing crystallinity.

Actividad Biológica

Rac-(1R,4R)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans, is a compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry and drug development.

The compound has the following chemical characteristics:

- IUPAC Name : Rac-(1R,4R)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 195.67 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its hydrazine moiety may contribute to its reactivity and ability to form complexes with metal ions, which can influence enzyme activity.

Anti-inflammatory Effects

Hydrazine derivatives have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This suggests potential therapeutic applications in conditions like arthritis or other inflammatory diseases.

Case Studies

- Antimicrobial Study : A study conducted on similar hydrazine derivatives showed that they exhibited minimum inhibitory concentrations (MICs) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the hydrazine structure could enhance antimicrobial potency.

- Anti-inflammatory Assessment : In vitro assays demonstrated that certain hydrazine derivatives reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This highlights their potential as anti-inflammatory agents.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for preparing Rac-(1r,4r)-4-(hydrazinecarbonyl)cyclohexane-1-carboxylic acid hydrochloride, trans?

Answer: The synthesis typically involves multi-step reactions starting from functionalized cyclohexane derivatives. For example:

- Step 1: Oxidation of a methyl ester precursor (e.g., (1r,4r)-methyl 4-formylcyclohexanecarboxylate) to introduce the carboxylic acid group via acidic or enzymatic hydrolysis .

- Step 2: Hydrazine coupling to the formyl group under controlled pH (6–7) to form the hydrazinecarbonyl moiety. This step requires anhydrous conditions to avoid side reactions like hydrolysis .

- Step 3: Hydrochloride salt formation via treatment with HCl gas in ethanol, followed by recrystallization for purity (>98%) .

Key Considerations: Monitor reaction progress using TLC or HPLC to track intermediate formation.

Q. How can the stereochemical configuration of this compound be confirmed?

Answer:

- Chiral HPLC or SFC: Resolve enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

- X-ray Crystallography: Definitive confirmation of the trans-1r,4r configuration requires single-crystal analysis .

- NMR Spectroscopy: Compare coupling constants (e.g., ) of cyclohexane protons with known trans-cyclohexane derivatives to verify axial/equatorial orientations .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (H315, H319) .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks (H335) .

- Waste Disposal: Segregate aqueous and organic waste. Neutralize hydrochloride-containing residues before disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during hydrazine coupling?

Answer: Contradictions often arise from competing side reactions (e.g., over-oxidation or hydrolysis). Mitigation strategies include:

- Kinetic Analysis: Vary reaction parameters (temperature, pH) to identify optimal conditions. For example, yields drop below pH 5 due to premature protonation of the hydrazine nucleophile .

- Byproduct Identification: Use LC-MS or GC-MS to detect impurities like cyclohexane-1-carboxylic acid (from hydrolysis) or dimerized hydrazine derivatives .

Case Study: A 2022 study reported a 15% yield improvement by substituting aqueous hydrazine with anhydrous hydrazine in DMF at 40°C .

Q. What mechanistic insights explain the reactivity of the hydrazinecarbonyl group in nucleophilic additions?

Answer: The hydrazinecarbonyl group acts as a bifunctional electrophile:

- Carbonyl Reactivity: The carbonyl carbon undergoes nucleophilic attack (e.g., by amines or Grignard reagents) to form hydrazones or substituted amides.

- Hydrazine Coordination: The NH group can chelate metal catalysts (e.g., Cu) in click chemistry reactions, enhancing reaction rates .

Experimental Validation: DFT calculations and isotopic labeling (e.g., N) can map reaction pathways and intermediate stability .

Q. How can researchers optimize purification methods for scale-up synthesis?

Answer:

- Chromatography Alternatives: Replace column chromatography with recrystallization using solvent systems like ethanol/water (4:1 v/v), which achieves >99% purity for hydrochloride salts .

- Crystallization Additives: Add seed crystals or surfactants (e.g., CTAB) to control crystal size and prevent agglomeration .

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor crystallization endpoints and polymorph formation .

Q. What analytical techniques are most effective for characterizing degradation products under storage conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), light (UV), and humidity (75% RH) for 1–4 weeks.

- Stability-Indicating Methods:

- HPLC-DAD/MS: Detect hydrolysis products (e.g., cyclohexane-1-carboxylic acid) or oxidation byproducts (e.g., peroxides) .

- Karl Fischer Titration: Quantify water absorption in hygroscopic hydrochloride salts .

Recommendation: Store the compound in amber vials under nitrogen at –20°C to extend shelf life .

Q. How does the trans-cyclohexane conformation influence biological activity in enzyme-binding assays?

Answer: The trans-1r,4r configuration imposes a rigid, planar geometry that enhances binding to enzymes with hydrophobic pockets (e.g., carbonic anhydrase).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.